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The regulation of the cellular Src (c-Src) kinase is a masterclass in allosteric control, primarily

governed by the phosphorylation state of two key tyrosine residues:

An Inhibitory Tyrosine (Tyr527 in chickens; Tyr530 in humans): Located in the C-terminal tail,

this residue is the master switch. When phosphorylated by C-terminal Src Kinase (Csk), it

creates a high-affinity binding site for c-Src's own Src Homology 2 (SH2) domain.[1][2][3]

An Activating Tyrosine (Tyr416 in chickens; Tyr419 in humans): Situated within the kinase

domain's activation loop, phosphorylation of this residue is required for the kinase to achieve

its full catalytic potential.[1][4]

In its basal state, c-Src is maintained in a repressed, "closed" conformation. This is achieved

through a set of intramolecular interactions: the phosphorylated Tyr527 (pY527) "bites" the SH2

domain, and a polyproline type II helix in the linker region between the SH2 and kinase

domains binds to the Src Homology 3 (SH3) domain.[5][6] These interactions lock the kinase

domain in a catalytically inactive state, preventing the phosphorylation of substrates.[7][8]

Activation of c-Src requires the disruption of these inhibitory interactions, which can be
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triggered by dephosphorylation of Tyr527 by protein-tyrosine phosphatases or by the binding of

external ligands with higher affinity to the SH2 or SH3 domains.[1][9] This conformational shift

to an "open" state allows for the autophosphorylation of Tyr416, unleashing the kinase's full

activity.[10]

v-Src: A Kinase Unchained by Structural Truncation
The primary reason for v-Src's constitutive activation is a stark structural difference from its

cellular counterpart: it lacks the C-terminal regulatory tail that contains the inhibitory Tyr527.[11]

[12][13] This gene segment was lost during the viral transduction of the c-src proto-oncogene.

[14]

The consequences of this truncation are profound:

Loss of Autoinhibition: Without Tyr527, the critical intramolecular interaction with the SH2

domain cannot occur.[11][15] This prevents v-Src from ever adopting the repressed, "closed"

conformation.

Destabilized SH3 Interaction: The loss of the SH2-pY527 clamp indirectly destabilizes the

SH3-linker interaction, further contributing to a permanently "open" and active conformation.

[5]

Constitutive Activation Loop Phosphorylation: In this perpetually open state, the activation

loop is accessible for autophosphorylation at Tyr416.[4] This leads to a high basal level of

Tyr416 phosphorylation, ensuring the kinase is always primed for maximal activity.[13]

Beyond the C-terminal truncation, v-Src also contains several point mutations throughout its

other domains—including the SH3 and kinase domains—that further destabilize any residual

inhibitory interactions and enhance its transforming potential.[15][16]

Table 1: Comparison of c-Src and v-Src Properties
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Feature c-Src (Proto-oncogene) v-Src (Oncogene)

C-Terminal Tail (containing

Tyr527)
Present Absent/Truncated[11][16]

Regulation
Tightly regulated by

phosphorylation
Constitutively active[17][12]

Basal Tyr527 Phosphorylation High (Inactive State) Not Applicable

Basal Tyr416 Phosphorylation Low High[4][13]

Conformation
Predominantly "Closed"

(Inactive)
"Open" (Active)[8]

Kinase Activity Low, transiently activated High, sustained

Transforming Ability None Potent[18][19]

Diagram: c-Src Regulation vs. v-Src Constitutive
Activation
The following diagrams illustrate the fundamental difference in the regulation of c-Src and the

inherent lack of regulation in v-Src.

Caption: Conformational states of Src kinases. c-Src switches between inactive and active

states, while v-Src is locked in an active conformation.

Experimental Validation of v-Src Activity
Assessing the kinase activity and transforming potential of v-Src is fundamental to its study.

The following protocols describe two cornerstone assays.

In Vitro Kinase Assay
Causality: This assay directly measures the catalytic activity of the v-Src kinase domain by

quantifying its ability to phosphorylate a generic or specific peptide substrate in a controlled,

cell-free environment. It provides a direct readout of enzymatic function, allowing for

comparisons with c-Src or the evaluation of potential inhibitors. Commercial kits often use a
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luminescence-based readout where the amount of ADP produced is converted to a light signal.

[20][21]

Methodology (Luminescence-Based):

Reagent Preparation:

Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

Dilute recombinant v-Src or c-Src enzyme to the desired concentration in kinase buffer.

Prepare a solution of a suitable tyrosine kinase substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

in kinase buffer.[22]

Prepare an ATP solution at 2x the final desired concentration (e.g., 100 µM for a 50 µM

final concentration).

Kinase Reaction:

To the wells of a white 96-well plate, add 5 µL of the enzyme solution.

Add 5 µL of the peptide substrate solution.

To initiate the reaction, add 10 µL of the 2x ATP solution to each well.

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

Signal Detection (Example using ADP-Glo™ Principle):

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 40 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which

then fuels a luciferase reaction.

Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
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Read the luminescence on a plate reader. The light output is directly proportional to the

ADP produced and thus to the kinase activity.

Diagram: In Vitro Kinase Assay Workflow
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Click to download full resolution via product page

Caption: A streamlined workflow for a luminescence-based in vitro kinase assay to measure v-

Src activity.

Cell Transformation (Focus Formation) Assay
Causality: This cell-based assay provides a direct biological readout of v-Src's oncogenic

potential. Normal fibroblasts exhibit contact inhibition, ceasing proliferation when they form a

confluent monolayer. Cells transformed by v-Src lose this inhibition and continue to divide,

piling up on each other to form dense clusters called foci.[19][23] The number and size of these

foci are a quantitative measure of transforming activity.

Methodology:

Cell Culture and Transfection:

Plate NIH-3T3 or chicken embryo fibroblasts (CEF) in 6-well plates at a density that will

allow them to reach confluence within 2-3 days.

Prepare a transfection mixture containing a plasmid vector expressing v-Src and a suitable

transfection reagent. Include a control vector (e.g., empty plasmid) in parallel.

Transfect the cells according to the manufacturer's protocol.

Culture and Observation:

The day after transfection, replace the media with fresh growth media.

Continue to culture the cells for 10-14 days, changing the media every 2-3 days.

Monitor the plates for the appearance of foci in the v-Src transfected wells. Foci will

appear as dense, multi-layered clusters of rounded, refractile cells against the flat

background of the non-transformed monolayer.

Staining and Quantification:

After 10-14 days, carefully aspirate the media.
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Gently wash the cell monolayer with phosphate-buffered saline (PBS).

Fix the cells by adding a 4% paraformaldehyde solution for 15 minutes at room

temperature.

Wash again with PBS.

Stain the cells with a 0.5% crystal violet solution (in 25% methanol) for 20 minutes.

Gently wash the plates with water several times to remove excess stain and allow them to

air dry.

Count the number of stained foci in each well.

Conclusion and Future Directions
The constitutive activation of v-Src, driven primarily by the loss of its C-terminal autoinhibitory

domain, provides a powerful and enduring model for studying cancer. It demonstrates

unequivocally how the disruption of intrinsic protein regulation can lead to uncontrolled

signaling and cellular transformation. Understanding this mechanism has been pivotal in the

development of tyrosine kinase inhibitors (TKIs) as a major class of cancer therapeutics. While

many TKIs target the conserved ATP-binding pocket, the unique allosteric regulatory sites of

Src family kinases present opportunities for developing next-generation inhibitors with greater

specificity, potentially overcoming challenges of drug resistance.[24][25] The principles learned

from the v-Src/c-Src paradigm continue to inform research into oncogenic signaling and the

rational design of targeted therapies.

References
v-Src - Wikipedia. [Link]

Wang, Y., Liu, D., & Yang, C. (2010). Roles of the SH2 and SH3 domains in the regulation of

neuronal Src kinase functions. The FEBS Journal. [Link]

Zhang, Y., et al. (2024). Structural Basis for Long Residence Time c-Src Antagonist: Insights

from Molecular Dynamics Simulations. MDPI. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.mdpi.com/1422-0067/25/19/10477
https://pmc.ncbi.nlm.nih.gov/articles/PMC5096457/
https://en.wikipedia.org/wiki/V-Src
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3049830/
https://www.mdpi.com/1422-0067/25/11/5923
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wang, Y., Liu, D., & Yang, C. (2011). Roles of the SH2 and SH3 domains in the regulation of

neuronal Src kinase functions. PubMed. [Link]

Porter, M., Schindler, T., & Kuriyan, J. (2000). Cooperative activation of Src family kinases by

SH3 and SH2 ligands. PMC. [Link]

Lam, K., et al. (2017). Structural and biochemical basis for intracellular kinase inhibition by

Src-specific peptidic macrocycles. NIH. [Link]

Liu, Y., et al. (1998). Structural basis for selective inhibition of Src family kinases by PP1.

PubMed. [Link]

Yang, F., et al. (2011). The Activation of c-Src Tyrosine Kinase: Conformational Transition

Pathway and Free Energy Landscape. PubMed Central. [Link]

Swanstrom, R., Parker, R. C., & Varmus, H. E. (1983). Transduction of a cellular oncogene:

the genesis of Rous sarcoma virus. PubMed. [Link]

Kurosaki, T., et al. (1997). syk kinase activation by a src kinase-initiated activation loop

phosphorylation chain reaction. PNAS. [Link]

Tanaka, T., et al. (2010). Comparative analysis of human SRC-family kinase substrate

specificity in vitro. PubMed. [Link]

Koch, C. A., Anderson, D., & Moran, M. F. (1991). SH2 and SH3 domains: elements that

control interactions of cytoplasmic signaling proteins. PubMed. [Link]

Rous sarcoma virus - Wikipedia. [Link]

Mechanisms of Src family kinase activation. ResearchGate. [Link]

Kurosaki, T., et al. (1997). syk kinase activation by a src kinase-initiated activation loop

phosphorylation chain reaction. PubMed. [Link]

Lee, S., et al. (2009). Structural basis for the recognition of c-Src by its inactivator Csk. PMC.

[Link]

Src Mutations and Cancer. News-Medical.Net. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21198812/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2144577/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5548625/
https://pubmed.ncbi.nlm.nih.gov/9600935/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3178945/
https://pubmed.ncbi.nlm.nih.gov/6300523/
https://www.pnas.org/doi/10.1073/pnas.94.8.3581
https://pubmed.ncbi.nlm.nih.gov/21054702/
https://pubmed.ncbi.nlm.nih.gov/1709166/
https://en.wikipedia.org/wiki/Rous_sarcoma_virus
https://www.researchgate.net/figure/Mechanisms-of-Src-family-kinase-activation-Src-is-in-inactive-conformation-when-the_fig6_286884033
https://pubmed.ncbi.nlm.nih.gov/9108053/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2724479/
https://www.news-medical.net/health/Src-Mutations-and-Cancer.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Video: Rous Sarcoma Virus (RSV) and Cancer. JoVE. [Link]

Irtegun, S., et al. (2013). Tyrosine 416 Is Phosphorylated in the Closed, Repressed

Conformation of c-Src. PLOS ONE. [Link]

Kmiecik, T. E., et al. (1988). pp60c-src variants containing lesions that affect phosphorylation

at tyrosines 416 and 527. Molecular and Cellular Biology. [Link]

Organization of Src kinase. Structural features of c-Src compared to... ResearchGate. [Link]

Falsone, A., et al. (2018). The impact of oncogenic mutations of the viral Src kinase on the

structure and stability of the SH3 domain. PMC. [Link]

Bar-Sinai, A., et al. (2009). Src Family Kinases and Receptors: Analysis of Three Activation

Mechanisms by Dynamic Systems Modeling. NIH. [Link]

Holomek, M., et al. (1998). The v-Src and c-Src tyrosine kinases immunoprecipitated from

Rous sarcoma virus-transformed cells display different peptide substrate specificities.

PubMed. [Link]

Mechanisms involved in activation of Src family kinases. ResearchGate. [Link]

Roskoski Jr, R. (2004). Src protein–tyrosine kinase structure and regulation. LSU School of

Medicine. [Link]

Comparison of the molecular structures of human c-Src, chicken c-Src,... ResearchGate.

[Link]

Chemi-Verse™ SRC Kinase Assay Kit. BPS Bioscience. [Link]

K-R. Kim, et al. (2012). SH2 domains: modulators of nonreceptor tyrosine kinase activity.

PMC. [Link]

V-Src – Knowledge and References. Taylor & Francis. [Link]

Fincham, V. J., et al. (1998). The catalytic activity of Src is dispensable for translocation to

focal adhesions but controls the turnover of these structures during cell motility. NIH. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.jove.com/v/10921/roussarcomavirusrsvandcancer
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0071035
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC363503/
https://www.researchgate.net/figure/Organization-of-Src-kinase-Structural-features-of-c-Src-compared-to-v-Src-protein-Both_fig1_262799343
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5849504/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2711463/
https://pubmed.ncbi.nlm.nih.gov/9833917/
https://www.researchgate.net/figure/Mechanisms-involved-in-activation-of-Src-family-kinases-The-left-panel-shows-a-model-of_fig2_282922119
https://www.medschool.lsuhsc.edu/biochemistry/roskoski/BBRC%20Src%20review.pdf
https://www.researchgate.net/figure/Comparison-of-the-molecular-structures-of-human-c-Src-chicken-c-Src-and-chicken-v-Src_fig1_24230006
https://bpsbioscience.com/chemi-verse-src-kinase-assay-kit-79777
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3638423/
https://www.taylorfrancis.com/chapters/mono/10.1201/9781351074360-12/v-src-enrique-pimentel
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1170886/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


SRC Assay Kit. BPS Bioscience. [Link]

Yu, C. L., et al. (1995). Activation of YRP Kinase by v-Src and Protein Kinase C-mediated

Signal Transduction Pathways. PubMed. [Link]

Yu, C. L., et al. (1995). Activation of YRP kinase by v-Src and protein kinase C-mediated

signal transduction pathways. PMC. [Link]

Oneyama, C., et al. (2021). The tyrosine kinase v‐Src modifies cytotoxicities of anticancer

drugs targeting cell division. Cancer Science. [Link]

The Cell Transformation Assay. MDPI. [Link]

Qureshi, S. A., et al. (1991). v-Src activates both protein kinase C-dependent and

independent signaling pathways in murine fibroblasts. PubMed. [Link]

Expression-level dependence of c-Src on Y416 phosphorylation. ResearchGate. [Link]

Oneyama, C., & Okada, M. (2018). v-Src-driven transformation is due to chromosome

abnormalities but not Src-mediated growth signaling. NIH. [Link]

TERT, MYC, and a 42-gene signature of v-Src transformation are underlying genes in

aggressive human cancers. PubMed Central. [Link]

TERT, MYC, and a 42-gene signature of v-Src transformation are underlying genes in

aggressive human cancers. PubMed. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free
Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://bpsbioscience.com/src-assay-kit-40484
https://pubmed.ncbi.nlm.nih.gov/7702521/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC230400/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7808246/
https://www.mdpi.com/1422-0067/24/6/5659
https://pubmed.ncbi.nlm.nih.gov/2067850/
https://www.researchgate.net/figure/Expression-level-dependence-of-c-Src-on-Y416-phosphorylation-A-HEK293-cells-were_fig4_249156096
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5773539/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2825964/
https://pubmed.ncbi.nlm.nih.gov/20150249/
https://www.benchchem.com/product/b15363266?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC5398919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5398919/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Structural basis for the recognition of c-Src by its inactivator Csk - PMC
[pmc.ncbi.nlm.nih.gov]

3. Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic
Systems Modeling - PMC [pmc.ncbi.nlm.nih.gov]

4. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src | PLOS
One [journals.plos.org]

5. Cooperative activation of Src family kinases by SH3 and SH2 ligands - PMC
[pmc.ncbi.nlm.nih.gov]

6. SH2 domains: modulators of nonreceptor tyrosine kinase activity - PMC
[pmc.ncbi.nlm.nih.gov]

7. Roles of the SH2 and SH3 domains in the regulation of neuronal Src kinase functions -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

11. v-Src - Wikipedia [en.wikipedia.org]

12. news-medical.net [news-medical.net]

13. researchgate.net [researchgate.net]

14. Transduction of a cellular oncogene: the genesis of Rous sarcoma virus - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. The impact of oncogenic mutations of the viral Src kinase on the structure and stability of
the SH3 domain - PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. taylorandfrancis.com [taylorandfrancis.com]

18. Rous sarcoma virus - Wikipedia [en.wikipedia.org]

19. v-Src-driven transformation is due to chromosome abnormalities but not Src-mediated
growth signaling - PMC [pmc.ncbi.nlm.nih.gov]

20. promega.com [promega.com]

21. bpsbioscience.com [bpsbioscience.com]

22. bpsbioscience.com [bpsbioscience.com]

23. Cellular processes of v-Src transformation revealed by gene profiling of primary cells -
Implications for human cancer - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2494536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2494536/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2257915/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2257915/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0071035
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0071035
https://pmc.ncbi.nlm.nih.gov/articles/PMC2045694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2045694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2791838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2791838/
https://pubmed.ncbi.nlm.nih.gov/21199370/
https://pubmed.ncbi.nlm.nih.gov/21199370/
https://www.researchgate.net/figure/Mechanisms-involved-in-activation-of-Src-family-kinases-The-left-panel-shows-a-model-of_fig1_11253304
https://www.researchgate.net/figure/Mechanisms-of-Src-family-kinase-activation-Src-is-in-inactive-conformation-when-the_fig4_267937326
https://www.medschool.lsuhsc.edu/biochemistry/PDF%20files/Roskoski/BBRC324_2004.pdf
https://en.wikipedia.org/wiki/V-Src
https://www.news-medical.net/health/Src-Mutations-and-Cancer.aspx
https://www.researchgate.net/figure/Organization-of-Src-kinase-Structural-features-of-c-Src-compared-to-v-Src-protein-Both_fig1_36710204
https://pubmed.ncbi.nlm.nih.gov/6302692/
https://pubmed.ncbi.nlm.nih.gov/6302692/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8171063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8171063/
https://www.researchgate.net/figure/Comparison-of-the-molecular-structures-of-human-c-Src-chicken-c-Src-and-chicken-v-Src_fig1_26651337
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Oncology/V-Src/
https://en.wikipedia.org/wiki/Rous_sarcoma_virus
https://pmc.ncbi.nlm.nih.gov/articles/PMC5773541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5773541/
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/src-kinase-assay-protocol.pdf
https://bpsbioscience.com/chemi-versetm-src-kinase-assay-kit-82555
https://bpsbioscience.com/src-assay-kit-79680
https://pmc.ncbi.nlm.nih.gov/articles/PMC2837010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2837010/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15363266?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. Structural Basis for Long Residence Time c-Src Antagonist: Insights from Molecular
Dynamics Simulations | MDPI [mdpi.com]

25. Structural and biochemical basis for intracellular kinase inhibition by Src-specific peptidic
macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Core of Src Regulation: A Tale of Two Tyrosines].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15363266/docs#the-core-of-src-regulation-a-tale-of-
two-tyrosines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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